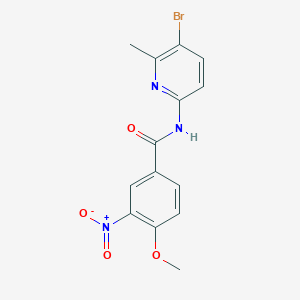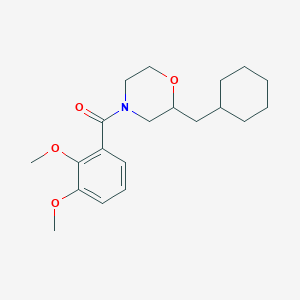
N-(5-bromo-6-methyl-2-pyridinyl)-4-methoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-6-methyl-2-pyridinyl)-4-methoxy-3-nitrobenzamide is a chemical compound that has gained a lot of attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as BMN-673 and belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors have been shown to be effective in the treatment of cancer, particularly in patients with BRCA1/2 mutations.
作用机制
BMN-673 works by inhibiting the PARP enzyme. PARP is involved in DNA repair, particularly in the repair of single-strand DNA breaks. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. By inhibiting PARP, BMN-673 prevents the repair of DNA damage, leading to the death of cancer cells.
Biochemical and Physiological Effects
BMN-673 has been shown to have several biochemical and physiological effects. It has been shown to be effective in the treatment of cancer, particularly in patients with BRCA1/2 mutations. BMN-673 works by inhibiting the PARP enzyme, which is involved in DNA repair. By inhibiting PARP, BMN-673 prevents cancer cells from repairing DNA damage, leading to their death.
实验室实验的优点和局限性
BMN-673 has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied and has been shown to be effective in the treatment of cancer. Another advantage is that it is a potent inhibitor of PARP, making it a useful tool for studying the role of PARP in DNA repair. One of the limitations is that it is a complex compound to synthesize, requiring expertise in organic chemistry. Another limitation is that it has not been extensively studied in vivo, and its long-term effects are not well understood.
未来方向
There are several future directions for the study of BMN-673. One direction is to study its efficacy in combination with other therapies, such as chemotherapy and radiation therapy. Another direction is to study its long-term effects in vivo, particularly in non-cancerous cells. Additionally, there is a need to develop more efficient synthesis methods for BMN-673 to make it more accessible for research and potential therapeutic use. Finally, there is a need to further understand the mechanism of action of BMN-673 and its potential as a therapeutic agent for other diseases beyond cancer.
合成方法
The synthesis of BMN-673 involves several steps. The first step involves the reaction of 5-bromo-6-methyl-2-pyridinamine with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then reduced using a palladium catalyst to yield BMN-673. The synthesis of BMN-673 is a complex process that requires expertise in organic chemistry.
科学研究应用
BMN-673 has been extensively studied in scientific research for its potential as a therapeutic agent. It has been shown to be effective in the treatment of cancer, particularly in patients with BRCA1/2 mutations. BMN-673 works by inhibiting the PARP enzyme, which is involved in DNA repair. By inhibiting PARP, BMN-673 prevents cancer cells from repairing DNA damage, leading to their death.
属性
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O4/c1-8-10(15)4-6-13(16-8)17-14(19)9-3-5-12(22-2)11(7-9)18(20)21/h3-7H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJAKCYGJKFOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6028584.png)

![ethyl 2-[(5-bromo-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6028605.png)
![2-{[(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6028612.png)
![2-(3-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6028618.png)
![1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone](/img/structure/B6028622.png)
![3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6028628.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6028630.png)
![ethyl 1-(1H-pyrazol-3-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6028635.png)
![1-(1-{[1-(2-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6028639.png)
![methyl 4-{[(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]amino}butanoate](/img/structure/B6028645.png)
![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6028656.png)
![ethyl 3-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6028677.png)
![methyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B6028684.png)